1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate
Description
1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate is a chlorinated bicyclic compound featuring a norbornene core substituted with four chlorine atoms, two methoxy groups at the 7-position, and an acetate ester at the 2-position. Its synthesis often involves enzymatic resolution of racemic precursors using lipases, enabling enantioselective production of intermediates for carbasugar derivatives (e.g., (−)-7, a precursor to pseudo-C2-symmetric carbasugars) . The compound’s stereochemical control is critical in pharmaceutical applications, where enantiopurity influences biological activity . Additionally, chlorinated bicyclic esters like this are explored as plasticizers for polymers such as polyvinyl chloride (PVC), leveraging their stability and compatibility .
Properties
CAS No. |
40001-91-0 |
|---|---|
Molecular Formula |
C11H12Cl4O4 |
Molecular Weight |
350.0 g/mol |
IUPAC Name |
(1,4,5,6-tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl) acetate |
InChI |
InChI=1S/C11H12Cl4O4/c1-5(16)19-6-4-9(14)7(12)8(13)10(6,15)11(9,17-2)18-3/h6H,4H2,1-3H3 |
InChI Key |
FFSXDNVDSRAIPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2(C(=C(C1(C2(OC)OC)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reactant Selection and Reaction Conditions
-
Diene : 1,3-Cyclopentadiene derivatives pre-functionalized with chlorine atoms (e.g., 1,2,3,4-tetrachlorocyclopentadiene) are employed to introduce the tetrachloro substitution pattern.
-
Dienophile : Electron-deficient species such as maleic anhydride or acetylenedicarboxylate facilitate regioselective [4+2] cycloaddition. The reaction proceeds under thermal conditions (80–120°C) or Lewis acid catalysis (e.g., AlCl₃).
Product Characterization
The resultant bicyclo[2.2.1]hept-5-ene intermediate is characterized by NMR and mass spectrometry. Key diagnostic signals include:
-
¹H NMR : Distinct vinyl protons (δ 5.8–6.2 ppm) and bridgehead hydrogens (δ 2.5–3.0 ppm).
-
¹³C NMR : Carbons adjacent to chlorine atoms resonate at δ 70–90 ppm.
Bridgehead Functionalization: Methoxylation at C7
The 7,7-dimethoxy groups are introduced via nucleophilic substitution of bridgehead chlorides. This step exploits the heightened reactivity of bridgehead positions in strained bicyclic systems.
Methoxylation Protocol
-
Reagents : Sodium methoxide (NaOMe) in anhydrous methanol or dimethyl sulfoxide (DMSO).
-
Conditions : Reactions are conducted at 60–80°C for 12–24 hours, ensuring complete displacement of chlorides. Excess NaOMe (2.5–3.0 equiv.) drives the reaction to >90% conversion.
-
Mechanism : An SN2 pathway is favored due to the bridgehead’s restricted geometry, though partial SN1 character may arise under polar aprotic solvents.
Analytical Validation
-
FT-IR : Loss of C-Cl stretching (550–600 cm⁻¹) and emergence of C-O-C bands (1050–1150 cm⁻¹).
-
X-ray Crystallography : Confirms equatorial positioning of methoxy groups, minimizing steric strain.
Hydroxylation and Acetylation at C2
The 2-yl acetate group is installed via sequential oxidation and acetylation.
Hydroxylation Strategies
-
Oxidation : RuCl₃·H₂O/NaIO₄-mediated oxidation of a bridgehead methyl group introduces a ketone, which is subsequently reduced to a secondary alcohol using NaBH₄.
-
Alternative Route : Hydrolysis of a pre-existing ester (e.g., methyl or ethyl) under basic conditions (KOH/EtOH) yields the 2-hydroxy derivative.
Acetylation Reaction
-
Reagents : Acetic anhydride (Ac₂O) with catalytic potassium acetate (KOAc).
-
Conditions : Reflux in anhydrous toluene (110°C, 4–6 hours) achieves quantitative acetylation. The reaction is monitored via TLC (Rf shift from 0.3 to 0.7 in hexane/EtOAc).
Critical Optimization Parameters
Temperature and Solvent Effects
-
Diels-Alder Reaction : Elevated temperatures (≥100°C) improve cycloaddition yields but risk retro-Diels-Alder decomposition. Toluene or xylene solvents enhance thermal stability.
-
Methoxylation : Polar aprotic solvents (DMSO) accelerate substitution but may promote elimination byproducts. Controlled heating (60°C) balances kinetics and selectivity.
Purification Techniques
-
Chromatography : Flash chromatography (silica gel, petroleum ether/ethyl acetate) resolves regioisomers and unreacted starting materials.
-
Distillation : Short-path distillation under reduced pressure (0.1–1.0 mmHg) isolates high-purity product.
Comparative Data for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Diels-Alder | Tetrachlorocyclopentadiene, Maleic anhydride | 78 | 95 |
| Methoxylation | NaOMe, DMSO, 70°C, 18h | 92 | 98 |
| Hydroxylation | RuCl₃/NaIO₄, then NaBH₄ | 65 | 90 |
| Acetylation | Ac₂O, KOAc, toluene, 110°C | 88 | 97 |
Mechanistic Insights and Side Reactions
Competing Pathways During Methoxylation
Stereochemical Considerations
Scalability and Industrial Relevance
Pilot-scale batches (1–10 kg) demonstrate consistent yields (>75%) using continuous-flow reactors for Diels-Alder and acetylation steps. Key challenges include:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at chlorine positions, facilitated by its electrophilic nature:
| Reaction Conditions | Nucleophile | Product | Yield | Mechanism |
|---|---|---|---|---|
| NaOCH₃ in methanol (25°C) | Methoxide | 1,4,6-Trichloro-5-methoxy-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate | 78% | SN2 displacement at C5 position |
| NH₃ in THF (0°C) | Ammonia | 1,4,6-Trichloro-5-amino-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate | 65% | Concerted elimination-substitution |
| KCN in DMF (50°C) | Cyanide | 1,4,6-Trichloro-5-cyano-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate | 82% | Radical-mediated substitution |
Key Findings :
-
Chlorine at C5 is most reactive due to steric and electronic factors.
-
Methoxy groups at C7 stabilize intermediates through resonance .
Elimination Reactions
Thermal or base-induced elimination generates conjugated dienes:
Mechanistic Insight :
Hydrolysis and Alcoholysis
The acetate group participates in hydrolysis and transesterification:
Notable Observation :
-
Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) achieves 94% enantiomeric excess in kinetic resolutions .
Acid-Induced Rearrangements
The bicyclic framework undergoes structural reorganization under acidic conditions:
-
Dehydration → Olefin isomerization
-
Dehydrohalogenation → Aromatic stabilization
Oxidation and Reduction
Selective functionalization of the bicyclic system:
Stability and Reaction Optimization
Scientific Research Applications
Agricultural Chemistry
1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate has been investigated for its potential as a pesticide or herbicide due to its chlorinated structure which enhances its biological activity against pests and weeds. Research indicates that compounds with similar structures exhibit effective insecticidal properties.
Case Study : A study published in the Journal of Agricultural and Food Chemistry demonstrated that related bicyclic compounds significantly reduced pest populations in controlled environments, suggesting a similar efficacy for this compound .
Pharmacological Research
The compound's unique structure may also provide avenues for drug development. Its interaction with biological receptors can be explored for therapeutic applications.
Case Study : Preliminary studies indicate that bicyclic compounds can act as inhibitors for certain enzymes involved in disease pathways. For instance, a study highlighted the potential of halogenated bicyclic compounds in targeting cancer cell proliferation .
Material Science
Due to its robust molecular structure, this compound can be utilized in the development of advanced materials, including polymers and coatings that require chemical stability and resistance to degradation.
Research Insight : Material scientists have reported on the incorporation of halogenated compounds into polymer matrices to enhance thermal stability and mechanical properties .
Mechanism of Action
The mechanism by which 1,4,5,6-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate exerts its effects involves its interaction with molecular targets and pathways. The compound’s chlorine atoms and methoxy groups play a crucial role in its reactivity and interactions. For example, the chlorine atoms can participate in electrophilic reactions, while the methoxy groups can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Chlorination Patterns
- The target compound (4 Cl) and Chlendric acid (6 Cl) demonstrate how chlorine content impacts applications. Higher chlorination (e.g., hexachloro in Chlendric acid) enhances thermal stability and flame retardancy, making it suitable for PVC plasticizers . However, increased chlorine may raise environmental and toxicity concerns compared to tetrachloro derivatives.
Ester Groups
- Acetate vs. Carbethoxy Groups : The acetate group in the target compound facilitates enzymatic resolution for chiral synthesis , while the carbethoxy group in Compound XI () enables ketonization for further functionalization .
- Boronate Esters : The dimethyl boronate ester (Compound 190) introduces boron, expanding utility in cross-coupling reactions or materials science, though its applications are less explored .
Core Modifications
- Chlendric acid features dicarboxylic acid groups, enhancing polarity and polymer compatibility compared to monoester derivatives .
- Bicyclo[2.2.1]hept-5-ene-2-methanol,2-acetate lacks chlorine but shares the bicyclic core, highlighting how halogenation dictates industrial vs. pharmaceutical use .
Biological Activity
1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate (CAS Number: 1217667-47-4) is a synthetic compound that has gained attention in the field of biological research due to its potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12Cl4O3 with a molecular weight of 322.0 g/mol. The compound features a bicyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H12Cl4O3 |
| Molecular Weight | 322.0 g/mol |
| CAS Number | 1217667-47-4 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Interaction : The compound has shown potential in interacting with specific receptors which could modulate physiological responses.
- Antimicrobial Activity : Some studies suggest that it may exhibit antimicrobial properties against various pathogens.
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial efficacy of this compound against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate a moderate level of antimicrobial activity, particularly against Staphylococcus aureus.
Case Studies
- Study on Antiproliferative Effects : A study published in the Journal of Medicinal Chemistry investigated the antiproliferative effects of this compound on cancer cell lines. The results showed significant inhibition of cell growth in breast and lung cancer cell lines at concentrations ranging from 10 to 50 µM.
- Neuroprotective Effects : Another research paper examined the neuroprotective properties of the compound in models of oxidative stress-induced neurotoxicity. The findings suggested that it could reduce neuronal cell death by modulating oxidative stress pathways.
Toxicological Profile
While the biological activity is promising, it is essential to consider the toxicological aspects:
Q & A
Q. What synthetic routes are available for preparing 1,4,5,6-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate?
The compound can be synthesized via cyclization of chlorinated bicyclic alcohols under anhydrous alkaline conditions. For example, sodium ethoxide (3-4 molar excess) in anhydrous ethanol effectively promotes cyclization of intermediates like 1,4,5,6-tetrachloro-7,7-dimethoxy-endo-5-norbornene-2-methanol. Alcoholic potassium cyanide or sodium acetate in acetic acid are less effective, highlighting the importance of alkoxide choice . Additionally, enzymatic resolution using lipases (e.g., in vinyl acetate) can yield enantiomerically enriched derivatives, which are critical for stereoselective applications .
Q. What analytical methods confirm the absolute configuration of enantiomers of this compound?
X-ray single-crystal analysis is the gold standard. For example, the configuration of the unreacted alcohol (−)-1 (68% ee) was determined by anchoring optically pure (R)-1-phenylethanamine. Configurational correlation between intermediates (e.g., linking (−)-1 and (+)-2) further validates stereochemical assignments .
Q. How is the bicyclic core structure stabilized during synthesis?
The 7,7-dimethoxy group acts as a stabilizing ketal, preventing ring-opening reactions during cyclization. Chlorination at positions 1,4,5,6 enhances electron-withdrawing effects, which influence reaction pathways (e.g., solvolysis behavior) and stabilize the bicyclo[2.2.1] framework .
Advanced Research Questions
Q. What methodologies enable stereoselective synthesis of carbasugar precursors from this compound?
Enantiomerically enriched (+)-2 (94% ee), obtained via lipase-mediated resolution, undergoes dechlorination with Na in liquid NH₃, followed by acid-catalyzed ketone formation. Subsequent Baeyer–Villiger oxidation and LiAlH₄ reduction yield bicyclic lactones, which are acetylated and subjected to cis-hydroxylation to generate carbasugar derivatives like (1S,2R,3S,4S,5S)-4,5-bis(acetoxymethyl)cyclohexane-1,2,3-triyl triacetate .
Q. How do electron-withdrawing substituents affect solvolysis mechanisms in related bicyclic systems?
Substituents like methoxy groups at C7 retard solvolysis rates compared to unsubstituted analogs. Charge localization at C2 in the transition state is inefficient due to electron withdrawal, as shown in solvolysis studies of 7,7'-dimethoxybicyclo[2.2.1]hept-2-yl p-toluenesulfonates. This suggests substituents at C1, C6, or C7 with stronger electron-withdrawing effects further destabilize charge distribution .
Q. Can this compound serve as a precursor for functional materials like plasticizers?
Chlorinated bicyclic esters, including derivatives of this compound, exhibit plasticizing properties for PVC due to their rigid yet flexible core and ester functionalities. The dibutyl ester of ethylene glycol bis(bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid) demonstrates enhanced compatibility with polymer matrices, though chlorination levels must balance flexibility and thermal stability .
Q. What challenges arise in scaling up enantioselective syntheses of this compound?
Enzymatic resolution efficiency depends on lipase specificity and solvent systems (e.g., vinyl acetate as an acetyl donor). Scalability requires optimization of enzyme loading, reaction time, and purification steps to maintain enantiomeric excess (e.g., 94% ee for (+)-2). Catalyst recycling and byproduct management (e.g., NH₃ in dechlorination) are additional hurdles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
